molecular formula C34H26N6NaO6S2- B13141626 disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate

disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate

Cat. No.: B13141626
M. Wt: 701.7 g/mol
InChI Key: LZHWIDLBJGILAA-UHFFFAOYSA-L
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Description

Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate is a synthetic organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate typically involves a multi-step process:

    Diazotization: The starting material, 1-amino-4-sulfonato-2-naphthyl, undergoes diazotization by reacting with sodium nitrite (NaNO2) in an acidic medium (usually hydrochloric acid, HCl) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-amino-3-((E)-{4’-[(E)-(3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate in an alkaline medium to form the azo dye.

    Neutralization and Isolation: The reaction mixture is neutralized, and the product is isolated by filtration, followed by washing and drying.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves:

    Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, improving efficiency and scalability.

    Automated Control Systems: These systems monitor and adjust reaction parameters in real-time to maintain optimal conditions.

    Purification Techniques: Techniques such as crystallization, filtration, and drying are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding aromatic amines.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.

    Substitution: The compound can undergo electrophilic substitution reactions on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium dithionite (Na2S2O4) in an aqueous medium.

    Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts.

Major Products

    Oxidation: Aromatic amines and sulfonated aromatic compounds.

    Reduction: Aromatic amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used as a dye in textiles, food, and cosmetics due to its stability and vibrant color.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets and pathways involved include:

    Interaction with Proteins: The compound can bind to proteins, altering their structure and function.

    Cellular Uptake: It can be taken up by cells and localize in specific organelles, affecting cellular processes.

    Redox Reactions: The azo group can participate in redox reactions, generating reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate is unique due to its specific structure and properties. Similar compounds include:

    Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate: Similar in structure but with different substituents on the aromatic rings.

    Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate: Differ in the position of the azo group or the nature of the substituents.

These similar compounds may have different chemical and physical properties, affecting their applications and reactivity.

Properties

Molecular Formula

C34H26N6NaO6S2-

Molecular Weight

701.7 g/mol

IUPAC Name

sodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C34H28N6O6S2.Na/c1-19-15-21(11-13-27(19)37-39-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)35)22-12-14-28(20(2)16-22)38-40-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)36;/h3-18H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46);/q;+1/p-2

InChI Key

LZHWIDLBJGILAA-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

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